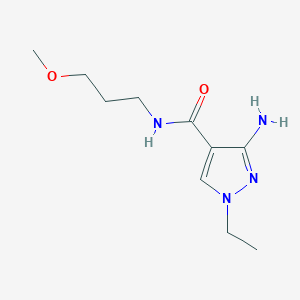

3-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide

CAS No.:

Cat. No.: VC15775060

Molecular Formula: C10H18N4O2

Molecular Weight: 226.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18N4O2 |

|---|---|

| Molecular Weight | 226.28 g/mol |

| IUPAC Name | 3-amino-1-ethyl-N-(3-methoxypropyl)pyrazole-4-carboxamide |

| Standard InChI | InChI=1S/C10H18N4O2/c1-3-14-7-8(9(11)13-14)10(15)12-5-4-6-16-2/h7H,3-6H2,1-2H3,(H2,11,13)(H,12,15) |

| Standard InChI Key | WMUBQMIFVQYTJR-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C=C(C(=N1)N)C(=O)NCCCOC |

Introduction

3-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound belonging to the pyrazole family. It features a five-membered ring with two adjacent nitrogen atoms, along with an amino group, an ethyl group, and a methoxypropyl substituent. The molecular formula of this compound is C10H18N4O2, and its molecular weight is approximately 226.28 g/mol.

Synthesis Methods

The synthesis of 3-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide typically involves several steps, including reactions that require specific reagents and conditions. Common reagents for these reactions include potassium permanganate or hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution.

Biological Activities and Potential Applications

Research indicates that 3-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide exhibits potential biological activities, including interactions with key molecular targets such as enzymes or receptors within biological systems. These interactions could lead to various therapeutic effects, although the specific mechanisms of action are still under investigation.

| Potential Application | Description |

|---|---|

| Medicinal Chemistry | Potential therapeutic effects through enzyme or receptor interactions. |

| Organic Synthesis | Versatile intermediate due to its unique structure. |

Comparison with Similar Compounds

Several compounds share structural similarities with 3-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide. Notable examples include:

| Compound Name | Key Differences |

|---|---|

| 3-Amino-1-methyl-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide | Contains a methyl group instead of an ethyl group. |

| 3-Amino-1-ethyl-1H-pyrazole-4-carboxamide | Lacks the methoxypropyl substituent entirely. |

| Ethyl-3-amino-1H-pyrazole-4-carboxylate | Different carboxylic acid derivative with an ethyl ester instead of an amide. |

Research Findings and Future Directions

Interaction studies involving 3-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide are crucial for understanding its potential therapeutic effects and guiding further development in drug discovery. These studies often involve biochemical assays to explore its ability to bind to specific enzymes or receptors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume